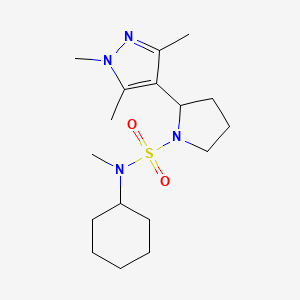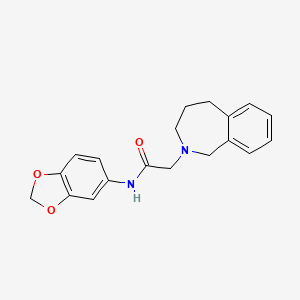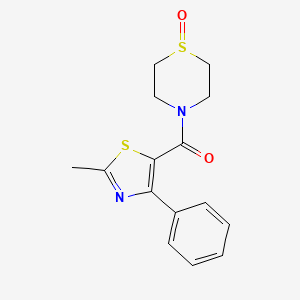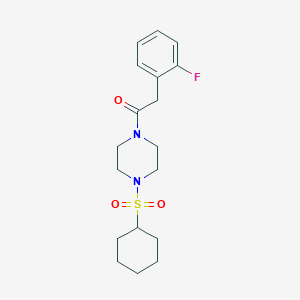![molecular formula C12H18N4OS2 B6752224 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a thiadiazole ring via a sulfanyl-acetamide bridge, making it a subject of study for its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyrrolidine Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrrolidine ring.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately through a series of reactions involving sulfur and nitrogen-containing reagents.
Coupling Reaction: The cyclopropylpyrrolidine intermediate is then coupled with the thiadiazole ring using a sulfanyl-acetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfanyl group or other substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with reduced sulfur content.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
3-Methoxyphenylboronic acid: Another compound with a boronic acid group, used in different chemical applications.
Uniqueness
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide stands out due to its unique combination of a cyclopropylpyrrolidine moiety and a thiadiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS2/c17-11(7-18-12-15-14-8-19-12)13-5-9-3-4-16(6-9)10-1-2-10/h8-10H,1-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJIFXRAVNCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNC(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6752164.png)

![[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B6752185.png)
![[1-[6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6752186.png)
![N-(1-cyclopentylpyrrolidin-3-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]acetamide](/img/structure/B6752188.png)
![2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6752196.png)

![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)
![N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6752235.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B6752247.png)
